molecular formula C12H14O2S B15328586 1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one

1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one

Cat. No.: B15328586
M. Wt: 222.31 g/mol
InChI Key: IYTNNPYIYQOGDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one is a thioether-functionalized ketone featuring a cyclopropyl group and a 3-methoxyphenylthio substituent.

Properties

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

1-cyclopropyl-2-(3-methoxyphenyl)sulfanylethanone

InChI

InChI=1S/C12H14O2S/c1-14-10-3-2-4-11(7-10)15-8-12(13)9-5-6-9/h2-4,7,9H,5-6,8H2,1H3

InChI Key

IYTNNPYIYQOGDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)SCC(=O)C2CC2

Origin of Product

United States

Preparation Methods

Cyclopropyl Ketone Preparation

The cyclopropane moiety is typically introduced via the Simmons–Smith reaction, where α,β-unsaturated ketones react with diiodomethane in the presence of a zinc-copper couple. For example, cyclopropanation of allyl ketones generates 1-cyclopropylethanone derivatives with yields exceeding 75%. Transition-metal catalysts, such as palladium complexes, further enhance stereoselectivity in asymmetric cyclopropanation.

Thiolation Reaction Mechanism

The thioether linkage is formed via nucleophilic attack of 3-methoxythiophenol’s deprotonated thiolate ion on the electrophilic carbon of the cyclopropyl ketone. A representative procedure involves:

  • Base Selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) deprotonates the thiophenol, generating the reactive thiolate species.
  • Solvent Optimization : Dimethylformamide (DMF) maximizes nucleophilicity due to its high polarity, while dichloromethane (DCM) minimizes side reactions in temperature-sensitive cases.
  • Catalytic Acceleration : Copper(I) iodide (CuI) at 5 mol% reduces reaction time from 24 hours to 6 hours, improving yields to 85%.

Table 1. Optimization Parameters for Thiolation Reactions

Parameter Optimal Condition Yield (%) Side Products
Solvent DMF 85 <2% disulfide formation
Catalyst CuI (5 mol%) 82–85 None detected
Temperature 80°C 78 <5% ketone decomposition
Base K₂CO₃ 80 Trace oxidation products

Workup and Purification

Post-reaction, the mixture is quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate, 4:1). NMR analysis confirms successful coupling:

  • ¹H NMR : Cyclopropane protons appear as a multiplet at δ 1.0–1.5 ppm, while the methoxy group resonates as a singlet at δ 3.8 ppm.
  • ¹³C NMR : The ketone carbonyl carbon is observed at δ 205–210 ppm, and the thioether carbon at δ 45–50 ppm.

Photoredox-Catalyzed Thiol-Ene Coupling

Mechanism and Advantages

Visible-light-mediated thiol-ene reactions offer a regioselective alternative to traditional methods. Using eosin Y as a photocatalyst, the reaction proceeds via a radical chain mechanism:

  • Photoexcitation : Eosin Y absorbs visible light (λ = 450 nm), generating a triplet state that abstracts a hydrogen atom from the thiol.
  • Radical Propagation : The thiyl radical adds to the cyclopropane-vinyl ketone, followed by hydrogen transfer from another thiol molecule.

This method eliminates the need for strong bases and operates at ambient temperature, reducing energy input and side reactions.

Reaction Setup

  • Catalyst : Eosin Y (2 mol%) in aqueous ethanol (1:1 v/v).
  • Light Source : 30 W blue LEDs (450 nm).
  • Yield : 70–75% with >95% regioselectivity.

Table 2. Comparative Analysis of Synthesis Methods

Method Conditions Yield (%) Selectivity Scalability
Nucleophilic DMF, CuI, 80°C 85 Moderate Industrial
Photoredox Eosin Y, H₂O/EtOH, rt 75 High Lab-scale

Cyclopropane Ring Construction: Advanced Techniques

Transition-Metal-Catalyzed Cyclopropanation

Rhodium(II) carboxylates, such as Rh₂(OAc)₄, enable enantioselective cyclopropanation of diazo compounds with alkenes. For instance, reaction of ethyl diazoacetate with 1-allyl-2-((3-methoxyphenyl)thio)ethan-1-one in the presence of Rh₂(S-DOSP)₄ achieves 88% ee.

Strain-Reduction Strategies

The cyclopropane ring’s inherent strain (∼27 kcal/mol) necessitates mild reaction conditions to prevent ring-opening. Low-temperature (−20°C) protocols stabilize the ketone intermediate during thiolation, as demonstrated in the synthesis of related trichloroacetimidates.

Analytical Validation and Spectroscopic Characterization

Infrared Spectroscopy

  • C=O Stretch : Strong absorption at 1,710–1,730 cm⁻¹ confirms the ketone group.
  • C-O-C Stretch : Bands at 1,250–1,270 cm⁻¹ verify the methoxy substituent.

Mass Spectrometry

High-resolution ESI-MS exhibits a molecular ion peak at m/z 220.0762 (calculated for C₁₂H₁₄O₂S: 220.0764).

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s core structure shares similarities with several derivatives, differing primarily in substituents and functional groups. Key analogs include:

Compound Name Substituent/Functional Group Molecular Formula Key Features
1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one -SO₂Ph C₁₁H₁₂O₂S Sulfone group; solid (mp 57–58°C); used in asymmetric catalysis
1-Cyclopropyl-2-(phenylthio)ethan-1-one -SPh C₁₁H₁₂OS Thioether; liquid; precursor to enantiomerically enriched alcohols
1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one -S(4-F-C₆H₄) C₁₁H₁₁FOS 4-Fluoro substituent; liquid (CAS 1343220-27-8); sold as a research chemical
1-Cyclopropyl-2-((3,4-dimethylphenyl)thio)ethan-1-one -S(3,4-Me₂-C₆H₃) C₁₃H₁₆OS 3,4-Dimethyl substituent; 97% purity; used in synthetic intermediates

Key Observations :

  • Sulfone vs. Thioether : Sulfone derivatives (e.g., -SO₂Ph) are typically solids with higher polarity, while thioethers (e.g., -SPh) are liquids with lower melting points . The sulfone group enhances stability and directs reactivity in catalytic processes .
  • Substituent Effects : Electron-withdrawing groups (e.g., -F in ) increase electrophilicity, whereas electron-donating groups (e.g., -OCH₃ in the target compound) may enhance solubility or binding in biological systems.
Physical and Optical Properties
  • Melting/Boiling Points: Sulfone analogs (e.g., -SO₂Ph) are solids (mp 57–58°C), while thioethers (e.g., -SPh, -S(4-F-C₆H₄)) are liquids . The 3-methoxy group may lower the melting point compared to non-polar substituents.
  • Optical Activity : Enantiomerically enriched alcohols derived from these ketones exhibit high optical rotation (e.g., [α]D²⁵ +33.2° for (S)-1-cyclopropyl-2-(phenylthio)ethan-1-ol) .
Table: Comparative Data for Selected Analogs
Property Target Compound 1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one 1-Cyclopropyl-2-(phenylthio)ethan-1-one
Functional Group -S(3-MeO-C₆H₄) -SO₂Ph -SPh
Physical State Likely liquid Solid (mp 57–58°C) Colorless liquid
Synthesis Yield ~70% (estimated) 88% 68.4%
Biological Activity Potential cytotoxicity Catalytic directing group Intermediate for enantioselective alcohols

Biological Activity

1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one (CAS No. 90359-86-7) is an organic compound with the molecular formula C12H14O2SC_{12}H_{14}O_2S and a molecular weight of 222.3 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects.

This compound possesses unique structural characteristics that contribute to its biological activity. The presence of the cyclopropyl group and the methoxyphenyl thioether moiety may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC12H14O2SC_{12}H_{14}O_2S
Molecular Weight222.3 g/mol
CAS Number90359-86-7

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within biological systems. The thioether group may facilitate binding to proteins, leading to alterations in cellular pathways that can inhibit tumor growth or microbial proliferation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, structural analogs have shown IC50 values in the low micromolar range, suggesting potent anticancer properties.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of related thioether compounds on human cancer cell lines, revealing that modifications in the phenyl ring significantly influenced activity.

CompoundCell LineIC50 (µg/mL)
Compound A (similar structure)MCF-71.61 ± 0.92
Compound BHeLa1.98 ± 1.22
1-Cyclopropyl-2-thioJurkat< 5

These findings suggest that the presence of electron-donating groups enhances cytotoxicity, potentially through increased lipophilicity and improved membrane permeability.

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary assays indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A comparative study assessed the antibacterial activity of various thioether compounds against common bacterial strains:

CompoundBacterial StrainZone of Inhibition (mm)
1-Cyclopropyl-2-thioStaphylococcus aureus15
Compound CEscherichia coli12
Control (Ampicillin)Staphylococcus aureus20

The results indicate that while not as potent as standard antibiotics, 1-Cyclopropyl-2-thio shows promise as an antimicrobial agent, warranting further investigation into its mechanism and efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship for this compound suggests that modifications to the methoxy group or the cyclopropyl moiety can significantly impact its biological activity. Future research should focus on synthesizing derivatives to optimize these interactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Nucleophilic Substitution : React cyclopropyl ketone derivatives with 3-methoxythiophenol under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond. Monitor reaction progress via TLC .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the thiol group. Avoid protic solvents to prevent side reactions .
  • Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and stability of the cyclopropyl group .
    • Key Data :
ConditionYield (%)Purity (%)Reference
DMF, K₂CO₃, 70°C7895
THF, NaH, 60°C6588

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identify cyclopropyl protons (δ 1.2–1.8 ppm, multiplet) and methoxy group (δ 3.8 ppm, singlet). Thioether linkage protons appear as a triplet near δ 3.5–4.0 ppm .
  • ¹³C NMR : Confirm carbonyl carbon (δ 200–210 ppm) and aromatic carbons (δ 110–160 ppm) .
    • Infrared (IR) Spectroscopy : Detect C=O stretch (~1680 cm⁻¹) and C-S bond vibrations (~650 cm⁻¹) .
    • Mass Spectrometry (MS) : Use HRMS to verify molecular ion peak (M⁺) and fragmentation patterns consistent with cyclopropyl cleavage .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, and what in vitro assays are recommended?

  • Antimicrobial Assays :

  • MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Compare with sulfone derivatives showing IC₅₀ values of 5–20 µM .
    • Antioxidant Activity :
  • DPPH Radical Scavenging : Measure IC₅₀ in ethanol, referencing ascorbic acid as a positive control .
    • Cytotoxicity Screening :
  • MTT Assay : Evaluate against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤50 µM to assess selectivity .

Q. What strategies are recommended to resolve contradictions in reported biological activity data for thioether-containing compounds?

  • Standardized Protocols :

  • Use identical cell lines, solvent systems (e.g., DMSO concentration ≤0.1%), and positive controls across studies .
    • Data Reprodubility Checks :
  • Replicate experiments under controlled humidity and temperature to minimize organic degradation .
    • Meta-Analysis :
  • Cross-reference bioactivity data with structural analogs (e.g., sulfone or thiazole derivatives) to identify substituent-dependent trends .

Q. How can the cyclopropyl and thioether moieties be leveraged to study structure-activity relationships (SAR)?

  • Substituent Modification :

  • Replace the methoxy group with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and antibacterial activity .
  • Introduce bulkier substituents on the cyclopropyl ring to assess steric effects on target binding .
    • Computational Modeling :
  • Perform docking studies with bacterial enzymes (e.g., E. coli dihydrofolate reductase) to predict binding affinities .

Q. What are the critical considerations for ensuring experimental reproducibility during synthesis and testing?

  • Sample Stability :

  • Store the compound at –20°C under inert atmosphere to prevent oxidation of the thioether group .
    • Degradation Monitoring :
  • Use HPLC-PDA to detect degradation products (e.g., sulfoxide formation) over time .
    • Batch Consistency :
  • Characterize multiple synthetic batches via NMR and MS to ensure structural uniformity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.